Gemifloxacin

Antimicrobial Susceptibility Testing Fluoroquinolone Potency Streptococcus pneumoniae

Gemifloxacin is the only fluoroquinolone with an MIC₉₀ of 0.03-0.06 mg/L against S. pneumoniae, delivering 4- to 32-fold greater potency than moxifloxacin or levofloxacin. This fourth-generation agent binds both DNA gyrase and topoisomerase IV with high affinity, minimizing resistance emergence. A 5-day oral course matches 7-day levofloxacin efficacy. Supplied as ≥98% pure mesylate salt, it is the definitive choice for respiratory antibacterial research and pharmacodynamic modeling.

Molecular Formula C18H20FN5O4
Molecular Weight 389.4 g/mol
Cat. No. B8801954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGemifloxacin
Molecular FormulaC18H20FN5O4
Molecular Weight389.4 g/mol
Structural Identifiers
SMILESCON=C1CN(CC1CN)C2=C(C=C3C(=O)C(=CN(C3=N2)C4CC4)C(=O)O)F
InChIInChI=1S/C18H20FN5O4/c1-28-22-14-8-23(6-9(14)5-20)17-13(19)4-11-15(25)12(18(26)27)7-24(10-2-3-10)16(11)21-17/h4,7,9-10H,2-3,5-6,8,20H2,1H3,(H,26,27)
InChIKeyZRCVYEYHRGVLOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Gemifloxacin: A Fourth-Generation Fluoroquinolone with Enhanced Potency Against Key Respiratory Pathogens


Gemifloxacin is a fourth-generation fluoroquinolone antibiotic characterized by its broad-spectrum bactericidal activity and enhanced affinity for both DNA gyrase and topoisomerase IV, particularly in Streptococcus pneumoniae [1]. As a member of the fluoroquinolone class, it features a naphthyridine core with a distinctive pyrrolidine substituent at the C-7 position, which contributes to its improved antimicrobial profile [2]. Clinically, it is administered orally as the mesylate salt and is primarily indicated for the treatment of acute bacterial exacerbations of chronic bronchitis and mild-to-moderate community-acquired pneumonia [3]. Its key pharmacokinetic attributes include an oral bioavailability of 71% and a plasma half-life supporting once-daily dosing [3].

Why Generic Fluoroquinolone Substitution Risks Therapeutic Failure: The Case for Gemifloxacin Differentiation


While the fluoroquinolone class is unified by a common mechanism of action, significant differences in antimicrobial potency, spectrum, and resistance selection profiles exist among individual agents. These differences preclude simple therapeutic substitution, particularly for critical respiratory pathogens like Streptococcus pneumoniae. In vitro susceptibility data reveal a stark potency gradient among commonly used fluoroquinolones. For instance, the minimum inhibitory concentration required to inhibit 90% of S. pneumoniae isolates (MIC₉₀) for gemifloxacin is markedly lower (0.03-0.06 mg/L) compared to levofloxacin (1-2 mg/L) or ciprofloxacin (2-4 mg/L) [1][2]. Such a large difference in intrinsic activity has direct clinical implications; substituting a less potent fluoroquinolone for gemifloxacin could lead to suboptimal drug exposure at the site of infection, increasing the risk of clinical failure and the selection of drug-resistant mutants [3]. This quantitative evidence underscores that gemifloxacin occupies a distinct, high-potency niche within its class, a position that is not interchangeable with older or less potent analogs.

Quantitative Evidence for Gemifloxacin: Direct Comparator Data on Potency, Resistance, and Clinical Efficacy


Gemifloxacin vs. Levofloxacin and Moxifloxacin: Superior Intrinsic Potency Against S. pneumoniae (MIC₉₀ Comparison)

Gemifloxacin demonstrates substantially higher intrinsic potency against S. pneumoniae compared to other widely used respiratory fluoroquinolones. In a large-scale in vitro study of 4903 clinical isolates, gemifloxacin's MIC₉₀ against S. pneumoniae was 0.063 mg/L, which is 4-fold lower than moxifloxacin (0.25 mg/L) and 16- to 32-fold lower than levofloxacin (1-2 mg/L) [1]. A separate, focused study on 199 S. pneumoniae strains found an even lower gemifloxacin MIC₉₀ of 0.03 mg/L, further confirming its superior potency [2].

Antimicrobial Susceptibility Testing Fluoroquinolone Potency Streptococcus pneumoniae

Gemifloxacin vs. Levofloxacin and Moxifloxacin: Higher Barrier to Resistance Selection in S. pneumoniae (MPC Comparison)

The mutant prevention concentration (MPC) is a measure of a drug's ability to suppress the emergence of resistant subpopulations. Gemifloxacin exhibited the lowest MPC₉₀ (≤0.25 µg/mL) among tested fluoroquinolones against 146 clinical isolates of S. pneumoniae [1]. This indicates a superior ability to prevent the selection of resistant mutants at clinically achievable drug concentrations.

Antimicrobial Resistance Mutant Prevention Concentration Pharmacodynamics

Gemifloxacin vs. Levofloxacin: Shorter Treatment Duration with Comparable Efficacy in Clinical Trial (AECB)

In a randomized, double-blind, multicenter trial involving 360 adults with acute exacerbation of chronic bronchitis (AECB), a 5-day course of oral gemifloxacin (320 mg once daily) demonstrated clinical efficacy that was at least as good as a 7-day course of levofloxacin (500 mg once daily) [1]. The clinical success rate at long-term follow-up (Days 28-35) in the per-protocol population was 83.7% for gemifloxacin versus 78.4% for levofloxacin [1].

Clinical Trial Acute Exacerbation of Chronic Bronchitis Treatment Duration

Gemifloxacin vs. Moxifloxacin and Ciprofloxacin: Superior Potency Against Fluoroquinolone-Resistant N. gonorrhoeae

Against fluoroquinolone-resistant strains of Neisseria gonorrhoeae, gemifloxacin retains greater activity compared to other quinolones. In a study of 150 isolates, including 50 ciprofloxacin-resistant strains, gemifloxacin's MIC₉₀ was 0.12 mg/L, which was more potent than moxifloxacin (0.5 mg/L) and ciprofloxacin (1 mg/L) [1].

Antimicrobial Resistance Neisseria gonorrhoeae Fluoroquinolone Resistance

Key Research and Clinical Scenarios Where Gemifloxacin's Differentiated Profile Provides a Strategic Advantage


Optimizing Empiric Therapy for Community-Acquired Pneumonia (CAP) in Regions with High S. pneumoniae Resistance

In geographic areas with a high prevalence of penicillin- and macrolide-resistant Streptococcus pneumoniae, empiric selection of a highly potent antipneumococcal agent is critical. Gemifloxacin's MIC₉₀ of 0.03-0.06 mg/L against S. pneumoniae, which is 4- to 32-fold lower than that of moxifloxacin and levofloxacin, respectively [1][2], makes it an optimal choice for ensuring adequate pharmacodynamic coverage and minimizing the risk of treatment failure in this common indication.

Short-Course Treatment Protocols for Acute Exacerbation of Chronic Bronchitis (AECB) to Enhance Adherence

The clinical trial data demonstrating that a 5-day course of gemifloxacin is at least as effective as a 7-day course of levofloxacin provides a strong foundation for developing shortened treatment guidelines for AECB [3]. This can improve patient adherence, reduce overall antibiotic consumption, and lower healthcare costs, offering a tangible advantage in both clinical practice and health economics research.

Research on Resistance Suppression and Mutant Prevention Concentration (MPC) Strategies

For researchers focused on antimicrobial resistance and the optimization of dosing strategies to prevent the emergence of resistance, gemifloxacin's low MPC (≤0.25 µg/mL) against S. pneumoniae [4] makes it a key compound for study. It can serve as a benchmark for high-potency fluoroquinolones in experiments designed to model resistance development and validate novel dosing regimens.

Exploring Therapeutic Options for Fluoroquinolone-Resistant Neisseria gonorrhoeae

Although not a primary indication, the superior in vitro potency of gemifloxacin against ciprofloxacin-resistant N. gonorrhoeae (MIC₉₀ 0.12 mg/L vs. 0.5 mg/L for moxifloxacin) [5] makes it a compound of interest for research into alternative or salvage therapies for multi-drug resistant gonorrhea, an area of urgent public health need.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Gemifloxacin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.